molecular formula C10H13F2N B2795793 [(2,5-Difluorophenyl)methyl](propyl)amine CAS No. 1094641-70-9

[(2,5-Difluorophenyl)methyl](propyl)amine

Cat. No.: B2795793
CAS No.: 1094641-70-9
M. Wt: 185.218
InChI Key: ANBBRWKAUHKIGF-UHFFFAOYSA-N
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Description

(2,5-Difluorophenyl)methylamine is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to a propylamine moiety(2,5-difluorophenyl)methylamine | 1094641-70-9 - MilliporeSigma

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluorophenyl)methylamine typically involves the reaction of 2,5-difluorobenzyl chloride with propylamine under controlled conditions(2,5-difluorophenyl)methylamine | 1094641-70-9 - MilliporeSigma. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of (2,5-Difluorophenyl)methylamine may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: (2,5-Difluorophenyl)methylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions(2,5-difluorophenyl)methylamine | 1094641-70-9 - MilliporeSigma.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted amines or ethers.

Scientific Research Applications

(2,5-Difluorophenyl)methylamine has found applications in several scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2,5-Difluorophenyl)methylamine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

(2,5-Difluorophenyl)methylamine is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:

  • (2,5-Difluorophenyl)methyl: amine

These compounds share the difluorophenyl group but differ in the alkyl chain length, leading to variations in their physical, chemical, and biological properties.

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Properties

IUPAC Name

N-[(2,5-difluorophenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h3-4,6,13H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBBRWKAUHKIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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